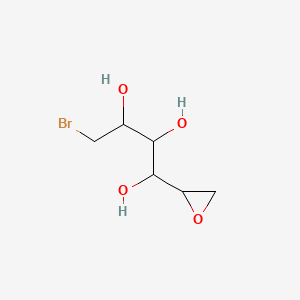
Triammonium hydrogen ((butylimino)bis(methylene))bisphosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triammonium hydrogen ((butylimino)bis(methylene))bisphosphonate is a chemical compound with the molecular formula C6H20N2O6P2. It is known for its unique structure, which includes a bisphosphonate group linked to a butylimino moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of triammonium hydrogen ((butylimino)bis(methylene))bisphosphonate typically involves the reaction of bisphosphonic acid derivatives with butylamine under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully adjusted to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as crystallization or chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
Triammonium hydrogen ((butylimino)bis(methylene))bisphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonate derivatives.
Reduction: Reduction reactions can convert the bisphosphonate group to phosphonic acid.
Substitution: The butylimino group can be substituted with other amines or functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various amines for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include various phosphonate and phosphonic acid derivatives, which can be further utilized in different applications .
Applications De Recherche Scientifique
Triammonium hydrogen ((butylimino)bis(methylene))bisphosphonate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in the synthesis of other complex molecules and as a catalyst in certain reactions.
Biology: The compound is studied for its potential role in inhibiting certain biological processes, such as bone resorption.
Medicine: It is investigated for its potential use in treating bone-related diseases, such as osteoporosis, due to its ability to inhibit osteoclast activity.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of triammonium hydrogen ((butylimino)bis(methylene))bisphosphonate involves its interaction with hydroxyapatite binding sites on bone surfaces. The compound inhibits osteoclast-mediated bone resorption by impairing the ability of osteoclasts to adhere to the bone surface and produce the protons necessary for bone resorption. This results in decreased bone resorption and increased bone density .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other bisphosphonates such as alendronate, ibandronate, and zoledronic acid. These compounds share the bisphosphonate group but differ in their side chains and specific applications .
Uniqueness
Triammonium hydrogen ((butylimino)bis(methylene))bisphosphonate is unique due to its butylimino moiety, which imparts specific chemical and biological properties. This makes it particularly effective in certain applications, such as inhibiting bone resorption more efficiently compared to other bisphosphonates .
Propriétés
Numéro CAS |
94107-79-6 |
|---|---|
Formule moléculaire |
C6H26N4O6P2 |
Poids moléculaire |
312.24 g/mol |
Nom IUPAC |
triazanium;[butyl(phosphonatomethyl)amino]methyl-hydroxyphosphinate |
InChI |
InChI=1S/C6H17NO6P2.3H3N/c1-2-3-4-7(5-14(8,9)10)6-15(11,12)13;;;/h2-6H2,1H3,(H2,8,9,10)(H2,11,12,13);3*1H3 |
Clé InChI |
HQJSFGFVCZCZET-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(CP(=O)(O)[O-])CP(=O)([O-])[O-].[NH4+].[NH4+].[NH4+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


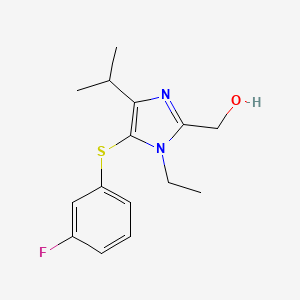



![Dihydro-5-[[4-(1-methylethyl)-1-cyclohexen-1-YL]methyl]furan-2(3H)-one](/img/structure/B12681285.png)
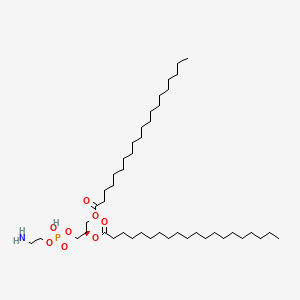
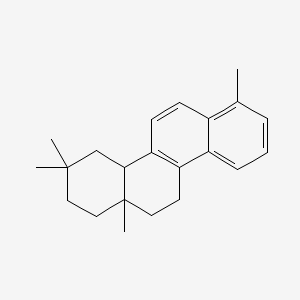
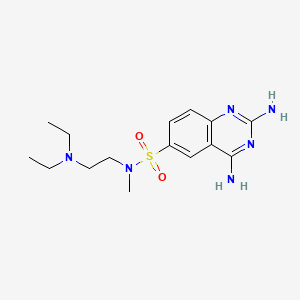
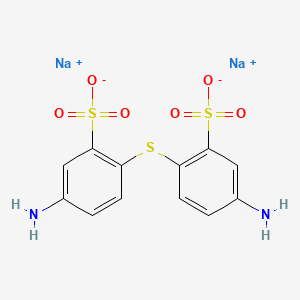


![7-Isopropyl-5-methylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde](/img/structure/B12681345.png)

